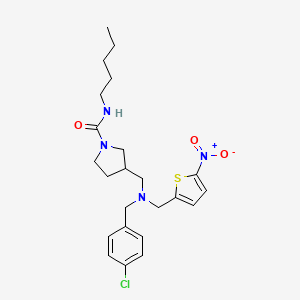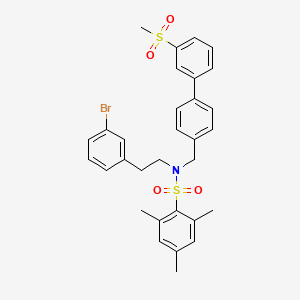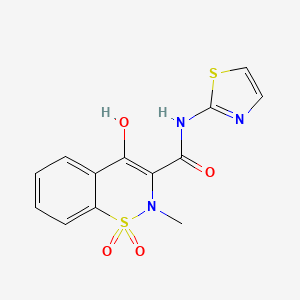
舒多西康
描述
Sudoxicam is a reversible and orally active COX antagonist . It is a non-steroidal anti-inflammatory drug (NSAID) from the enol-carboxamide class . Sudoxicam has potent anti-inflammatory, anti-edema, and antipyretic activity .
Molecular Structure Analysis
The molecular formula of Sudoxicam is C13H11N3O4S2 . The IUPAC name is 4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide . The molecular weight is 337.4 g/mol .
Chemical Reactions Analysis
Sudoxicam undergoes a bioactivation pathway at the thiazole group initiated by epoxidation of the C4-C5 double bond, followed by hydrolysis and ring cleavage forming the protoxin thioamide and an alpha-dicarbonyl .
科学研究应用
生物活化相关性
舒多西康属于一类会发生生物活化的分子家族,这种过程会导致肝毒性 {svg_1}. 舒多西康中噻唑结构在其生物活化相关性中起着重要作用 {svg_2}. 未来的研究将集中于确定哪些酶负责这些反应,这将有助于识别因生物活化增强而更易出现不良反应的患者 {svg_3}.
噻唑结构分析
舒多西康中的噻唑结构是其生物活化的关键因素。 供电子基团的存在增加了环氧化发生的可能性,环氧化是生物活化过程中的一个步骤 {svg_4}. 然而,模型预测不能很好地推断出所有类型的取代基 {svg_5}.
代谢途径
舒多西康会发生代谢生物活化,其效率是美洛昔康的六倍 {svg_6}. 这种生物活化效率的差异可能是由于不同的酶催化了各自的代谢途径 {svg_7}.
解毒途径
美洛昔康是一种类似于舒多西康的分子,但它有一个额外的甲基,由于甲基的羟基化,美洛昔康表现出额外的解毒途径 {svg_8}. 这种解毒途径与生物活化途径竞争,降低了发生不良反应的可能性 {svg_9}.
肝毒性
舒多西康由于严重的肝毒性已从市场上撤回 {svg_10}. 这与美洛昔康形成对比,美洛昔康尽管会发生生物活化,但被认为是相对安全的 {svg_11}.
药物设计
舒多西康及其生物活化的研究可以为药物设计提供重要见解。 了解噻唑结构如何决定生物活化相关性,有助于设计更安全的药物 {svg_12}.
作用机制
- The mechanism for S3 formation likely includes epoxidation of the C4-C5-thiazole ring double bond, followed by hydrolysis and ring opening .
- In contrast, meloxicam (a related NSAID) mainly undergoes hydroxylation of its 5’-methyl group .
- Sudoxicam is orally active and has a plasma half-life of approximately 8 hours in monkeys, 13 hours in rats, and 60 hours in dogs .
Biochemical Pathways
Pharmacokinetics
Action Environment
未来方向
Future studies are focusing on identifying which enzymes are responsible for the reactions and hence contribute to variability in the relevance of these competing pathways in patients . These insights would facilitate identification of patients more at risk for adverse outcomes due to enhanced Sudoxicam bioactivation .
生化分析
Biochemical Properties
Sudoxicam interacts with cyclooxygenase (COX) enzymes as a COX antagonist . It inhibits the COX enzymes, which play a crucial role in the inflammatory response by producing prostaglandins . Sudoxicam’s interaction with these enzymes results in its potent anti-inflammatory, anti-edema, and antipyretic activity .
Cellular Effects
Sudoxicam’s primary cellular effect is the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins . This reduction in prostaglandin synthesis can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sudoxicam involves the inhibition of COX enzymes . Sudoxicam binds to the active site of these enzymes, preventing them from converting arachidonic acid into prostaglandins . This inhibition can lead to changes in gene expression related to inflammation and pain signaling .
Temporal Effects in Laboratory Settings
Sudoxicam undergoes a P450-mediated thiazole ring scission to the corresponding acylthiourea metabolite, a well-established pro-toxin . Over time, this metabolic process can lead to the accumulation of the acylthiourea metabolite, potentially contributing to Sudoxicam’s hepatotoxic effects .
Dosage Effects in Animal Models
In animal models, Sudoxicam has been shown to effectively reduce inflammation and fever at doses ranging from 1 to 10 mg/kg . At higher doses, Sudoxicam may cause adverse effects, including potential hepatotoxicity .
Metabolic Pathways
Sudoxicam’s primary metabolic pathway involves a P450-mediated thiazole ring scission to produce an acylthiourea metabolite . This metabolite is a pro-toxin, suggesting that Sudoxicam’s hepatotoxicity may be linked to this metabolic pathway .
属性
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCHUQUJURZQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187653 | |
| Record name | Sudoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34042-85-8 | |
| Record name | Sudoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34042-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sudoxicam [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sudoxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUDOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X033PDI962 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


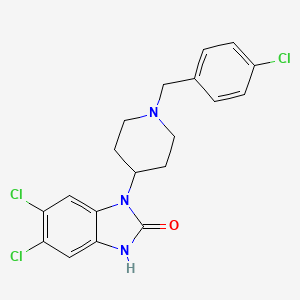


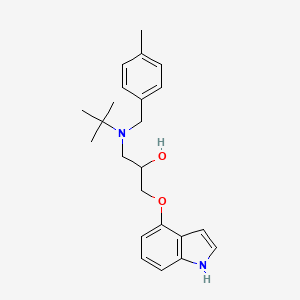
![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)
![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)

![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)
